Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-
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Overview
Description
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- is a complex organic compound that features a unique structure combining a pyrrolopyridine core with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Scientific Research Applications
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5,6-Dimethoxypyridin-2-yl)ethanone
Uniqueness
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- stands out due to its unique combination of a pyrrolopyridine core and a phenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
Molecular Formula |
C15H11ClN2O2 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C15H11ClN2O2/c16-14-11-6-7-17-15(11)18-8-12(14)13(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
InChI Key |
NSGFAHGRSYVJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CN=C3C(=C2Cl)C=CN3 |
Origin of Product |
United States |
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